

Clinical trial data for Yttrium-90 in liver metastases

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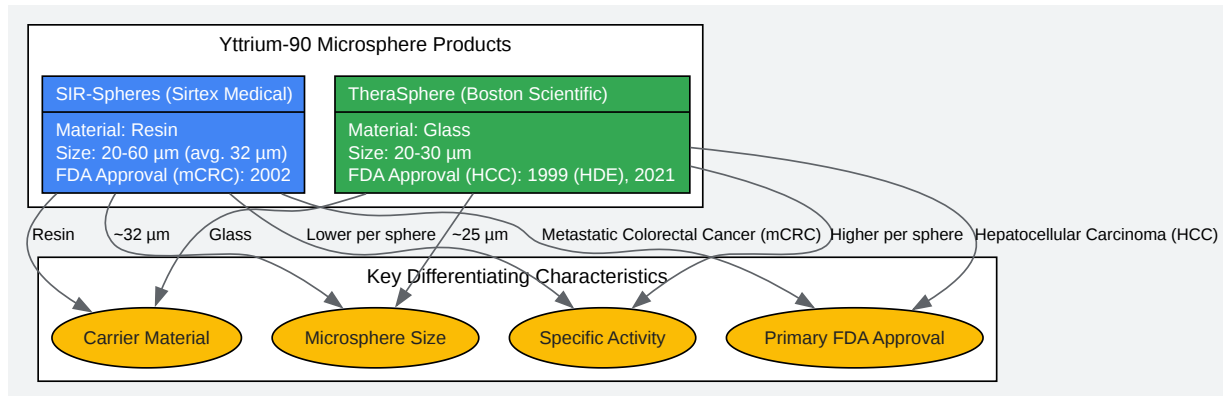
A Comparative Guide to **Yttrium-90** Radioembolization in the Treatment of Liver Metastases

Yttrium-90 (Y-90) radioembolization, also known as selective internal radiation therapy (SIRT), is a locoregional, trans-arterial therapy for treating primary and metastatic liver malignancies.[1] This minimally invasive procedure involves the administration of microscopic spheres loaded with the radioactive isotope **Yttrium-90** directly into the hepatic artery.[1][2] The blood supply to liver tumors is primarily derived from the hepatic artery, whereas the normal liver parenchyma is mostly supplied by the portal vein.[3] This dual blood supply allows for the preferential delivery of high-dose radiation to the tumor while sparing the surrounding healthy liver tissue. [2]

Currently, two main types of Y-90 microspheres are commercially available: resin-based microspheres (SIR-Spheres) and glass-based microspheres (TheraSphere).[1][2] These products differ in their physical characteristics, such as size, specific activity, and embolic effect, which may influence clinical outcomes and dosimetry calculations.[4][5] This guide provides a comparative overview of the clinical trial data for Y-90 radioembolization across various types of liver metastases, details the experimental protocol, and visualizes key workflows and product characteristics.

Product Characteristics: Resin vs. Glass Microspheres

The two primary Y-90 microsphere products, SIR-Spheres and TheraSphere, have distinct properties. SIR-Spheres are resin-based, while TheraSphere microspheres are made of glass. [2] These differences in material and manufacturing result in variations in sphere size and the amount of radiation each sphere can carry.



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Fig. 1: Comparison of SIR-Spheres and TheraSphere characteristics.

Clinical Efficacy in Colorectal Cancer (CRC) Liver Metastases

Y-90 radioembolization is frequently used for patients with liver metastases from colorectal cancer, particularly those who are not candidates for surgical resection or have failed systemic chemotherapy.[3] Clinical trials have evaluated its role both as a standalone therapy and in combination with chemotherapy.

Table 1: Selected Clinical Trial Data for Y-90 in Colorectal Liver Metastases

Study / Trial	Y-90 Product	Treatment Arm	No. of Patients	Key Outcomes
EPOCH (Phase III)[6]	TheraSphere (Glass)	Y-90 + Second-Line Chemo vs. Chemo Alone	428	Median PFS: 9.1 vs. 7.2 months (favoring Y-90 arm) Median OS: 14.0 vs. 14.4 months (no significant difference) OR R: 34.0% vs. 21.1%
SIRFLOX (Phase III)[7]	SIR-Spheres (Resin)	Y-90 + First-Line Chemo (FOLFOX) vs. Chemo Alone	530	Median PFS (Overall): 10.7 vs. 10.2 months (no significant difference)Median PFS (Liver-only): 20.5 vs. 12.6 months (significant improvement with Y-90)
Hendlisz et al. (Phase III)[4]	SIR-Spheres (Resin)	Y-90 + FUDR vs. FUDR Alone	44	Median TTP: 4.5 vs. 2.1 months (favoring Y-90 arm)Median OS: 10.0 vs. 7.3 months
Kosmider et al. (Retrospective) [3]	Not Specified	Y-90 + First-Line Chemo (FOLFOX/5-FU)	N/A	ORR: 84%Median PFS: 10.4 monthsMedian OS: 29.4 months

| Bester et al. (Retrospective)[3] | SIR-Spheres (Resin) | Y-90 Salvage Therapy vs. Standard/Supportive Care | 224 (Y-90) vs. 51 (Control) | Median OS: 11.9 vs. 6.3 months (favoring Y-90) |

Clinical Efficacy in Neuroendocrine Tumor (NET) Liver Metastases

Radioembolization is a viable therapeutic option for managing the progression of hepatic metastases from neuroendocrine tumors, which are often hypervascular.[8][9]

Table 2: Selected Clinical Trial Data for Y-90 in Neuroendocrine Liver Metastases

Study / Trial	Y-90 Product	No. of Patients	Key Outcomes
Multi-center (Phase II)[8]	Glass and Resin	42	Response (PR or SD at 6 months): 92% (Glass), 94% (Resin) Median OS: 22 months (Glass), 28 months (Resin)
Single-institution (Retrospective)[9]	Not Specified	59	Median OS: 31 monthsMedian Hepatic PFS: 18 months1- & 2-Year OS: 80.4% & 65.6%
Fan et al. (Retrospective)[10]	Not Specified	38	Response (CR+PR): 26% (9% CR, 17% PR)Disease Control (CR+PR+SD): 86%Median OS: 29.2 months

| Rhee et al. (Retrospective)[11] | Not Specified | 40 | Response (WHO criteria): 63.9% (1.2% CR, 62.7% PR)1, 2, & 3-Year OS: 72.5%, 62.5%, & 45% |

Clinical Efficacy in Breast Cancer Liver Metastases

For patients with breast cancer liver metastases that have progressed despite systemic therapies, Y-90 radioembolization is an emerging treatment option.[\[12\]](#)

Table 3: Selected Clinical Trial Data for Y-90 in Breast Cancer Liver Metastases

Study / Trial	Y-90 Product	No. of Patients	Key Outcomes
Systematic Review [12]	Not Specified	452 (12 studies)	Disease Control Rate: 81% Estimated Mean Survival: 11.3 months
Phase II Trial [13]	Not Specified	27	Response (CR+PR): 39.1%Stable Disease: 52.1%Median Survival: 6.8 months (ECOG 0) vs. 2.6 months (ECOG 1, 2, or 3)

| Single-institution (Retrospective)[\[14\]](#)[\[15\]](#) | Not Specified | 25 | Median Survival: 16 monthsTumor Reduction at 3 months: 48% of patients |

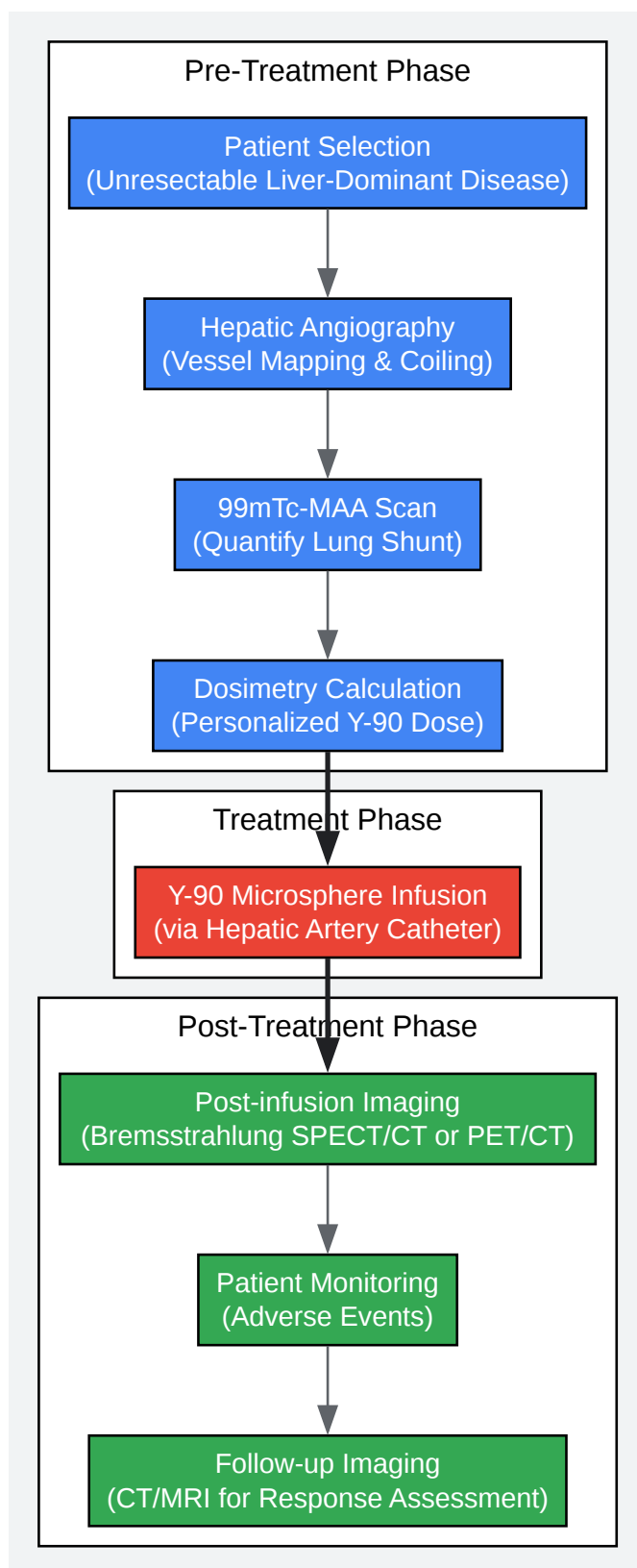
Experimental Protocol for Y-90 Radioembolization

The administration of Y-90 microspheres follows a standardized, multi-step protocol to ensure patient safety and effective delivery of the therapeutic dose.[\[1\]](#)

- Patient Selection: Candidates are typically patients with unresectable liver-dominant or liver-only metastases who have adequate liver function and performance status.[\[14\]](#)[\[16\]](#) Contraindications include significant extrahepatic disease and poor liver function.
- Pre-treatment Assessment & Planning:
 - Angiography: A preliminary hepatic angiogram is performed to map the arterial anatomy of the liver.[\[2\]](#) This helps identify and subsequently coil any vessels that could lead to non-

target embolization of the gastrointestinal tract.[17]

- Technetium-99m Macroaggregated Albumin (99mTc-MAA) Scan: A small, non-therapeutic dose of 99mTc-MAA, which mimics the size of the Y-90 microspheres, is injected into the hepatic artery.[1] Subsequent SPECT/CT imaging is used to quantify the lung shunt fraction (LSF), which is the percentage of microspheres that would travel to the lungs.[1] A high LSF can be a contraindication due to the risk of radiation pneumonitis. This scan also confirms that the particles will be delivered to the tumor rather than non-target organs.[18]
- Dosimetry Calculation: The therapeutic dose of Y-90 microspheres is calculated based on the patient's body surface area (BSA) or the volume of the liver to be treated, factoring in tumor burden and the LSF.[1]
- Y-90 Microsphere Administration:
 - The procedure is performed under local anesthesia by an interventional radiologist.
 - A microcatheter is guided through the femoral artery into the predetermined branch of the hepatic artery that supplies the tumor(s).[2]
 - The calculated dose of Y-90 microspheres is slowly infused over approximately 30-40 minutes.[4]
- Post-treatment Evaluation:
 - Bremsstrahlung SPECT/CT or PET/CT: Post-procedure imaging is performed to confirm the distribution of the microspheres within the liver and to verify that they are concentrated in the targeted tumors.[1]
 - Follow-up: Patients are monitored for adverse events. Treatment response is typically assessed using imaging (CT or MRI) at 1- to 3-month intervals.[8]



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Fig. 2: Standardized workflow for **Yttrium-90** radioembolization therapy.

Safety and Toxicity

The most common adverse events associated with Y-90 radioembolization are generally mild and self-limiting, including fatigue, abdominal pain, nausea, and fever.[11] Grade 3 or 4 toxicities are less common but can occur.[8] A rare but serious complication is radioembolization-induced liver disease (REILD), characterized by the onset of jaundice and ascites in the absence of tumor progression, which can lead to liver failure.[7][14] Careful patient selection and dosimetry are critical to minimizing significant toxicities.[9]

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